5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic hybrid featuring a central isoxazole-3-carboxamide scaffold linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenoxymethyl group and a furan-2-yl moiety. Its structural complexity arises from the integration of three distinct pharmacophoric elements:
- Isoxazole core: Known for metabolic stability and bioisosteric replacement of ester/carbamate groups .
- 1,2,4-Oxadiazole ring: Enhances hydrogen-bonding capacity and improves pharmacokinetic properties .
Synthetic routes typically involve sequential cyclization and coupling steps, such as oxime formation, [3+2] cycloaddition for oxadiazole synthesis, and carboxamide coupling via HBTU/DIPEA-mediated activation .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c1-25-12-4-6-13(7-5-12)27-11-17-21-18(29-23-17)10-20-19(24)14-9-16(28-22-14)15-3-2-8-26-15/h2-9H,10-11H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELQPLEFYVWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide represents a class of isoxazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy as an anti-cancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.4 g/mol. The presence of furan and oxadiazole moieties suggests potential interactions with biological targets, particularly in cancer therapy.
The compound's biological activity is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. The oxadiazole and isoxazole rings are known to enhance binding affinity to target enzymes, potentially leading to selective inhibition.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. A study demonstrated that it inhibits the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The compound showed an IC50 value of 106 nM against FLT3, indicating potent inhibitory activity .
Table 1: Antitumor Activity Against FLT3 Kinase
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | FLT3 | 106 | High |
| Compound 7d | FLT3 | 106 | Excellent over cKit |
Inhibition of COX Enzymes
In addition to its antitumor properties, the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Preliminary data suggest moderate inhibitory activity against COX-II with potential implications for treating inflammation-related conditions .
Table 2: COX Inhibitory Activity
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-II | TBD |
| PYZ16 | COX-II | 0.52 |
Case Studies
In a recent study involving various isoxazole derivatives, compounds similar to This compound were tested for their cytotoxic effects on cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan moiety, an isoxazole ring, and an oxadiazole unit, which are known for their diverse biological activities. The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for drug development.
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. The synthetic route may include the following steps:
- Formation of the furan derivative : This step involves the synthesis of the furan ring from appropriate precursors.
- Construction of the oxadiazole unit : This is often achieved through cyclization reactions involving hydrazine derivatives.
- Coupling reactions : The final step usually involves coupling the furan derivative with the oxadiazole to form the target compound.
Biological Activities
Research indicates that compounds containing furan and oxadiazole moieties exhibit a variety of pharmacological effects. The biological activity of 5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is likely influenced by its structural components, which can interact with specific biological targets.
Anticancer Activity
Studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives with oxadiazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of this compound as an anticancer agent warrants further investigation through in vitro and in vivo studies.
Anti-inflammatory Properties
Compounds with structural similarities have also been identified as effective anti-inflammatory agents. The presence of the isoxazole ring may enhance anti-inflammatory activity by modulating pathways involved in inflammation. Research has demonstrated that such compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of related compounds:
- Inhibition of COX Enzymes : A study on structurally related compounds revealed potent inhibition of COX-II enzymes, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Research has indicated that derivatives containing similar moieties exhibit antimicrobial properties against various pathogens, highlighting their potential use in developing new antibiotics .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how these compounds interact with biological targets at the molecular level. For example, docking studies have shown favorable binding affinities to COX enzymes and other relevant targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated via fragment-based methods.
Key Observations:
Heterocyclic Diversity :
- The target compound’s dual isoxazole-oxadiazole core distinguishes it from simpler isoxazole derivatives (e.g., ) and more complex fused systems (e.g., dihydroisoxazolopyridines ).
- The thiazole-containing analog exhibits higher molecular weight and lipophilicity due to the aromatic phenyl group.
Substituent Effects: Electron-Donating Groups: The 4-methoxyphenoxy group in the target compound enhances solubility compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in ). Furan vs. Thiophene: The furan-2-yl group in the target compound may reduce metabolic oxidation compared to thiophene analogs , as furans are less prone to CYP450-mediated degradation.
Synthetic Complexity :
- The target compound requires multi-step orthogonal protection strategies due to the reactivity of the oxadiazole methylene group, unlike simpler carboxamides .
Pharmacological and SAR Insights
- Bioactivity Trends: Isoxazole-oxadiazole hybrids often target enzymes like COX-2 or kinases due to their hydrogen-bonding capacity . The 4-methoxyphenoxy group in the target compound may mimic tyrosine residues in kinase-binding pockets, a feature absent in methylthiophene analogs .
- Thermodynamic Stability :
- Density functional theory (DFT) studies suggest that the oxadiazole ring in the target compound contributes to a planar conformation, favoring intercalation with DNA or proteins .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (ethanol, 80°C, 6–8 hours) .
- Step 2: Introduction of the furan-isoxazole moiety via nucleophilic substitution or click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Step 3: Coupling of the oxadiazole and isoxazole fragments using carbodiimide-mediated amide bond formation (DCC/DMAP, dry DCM, 0°C to RT) . Key Considerations:
- Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios of intermediates.
- Impurities from incomplete cyclization (e.g., unreacted amidoximes) can reduce final purity to <70% .
Q. Which analytical techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the oxadiazole and isoxazole rings (e.g., distinguishing C-3 vs. C-5 substitution via coupling constants) .
- HRMS: Verify molecular ion peaks (e.g., expected [M+H]+ at m/z 479.1422 for C23H21N4O6) with <3 ppm error .
- FT-IR: Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the carboxamide) . Data Gaps: X-ray crystallography is rarely reported due to poor crystallinity, necessitating computational modeling for 3D conformation analysis .
Advanced Research Questions
Q. How do structural modifications impact bioactivity in related compounds?
Structure-Activity Relationship (SAR) Insights:
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The furan ring shows π-π stacking with Phe-723, while the oxadiazole engages in H-bonds with Lys-721 .
- MD Simulations: AMBER or GROMACS simulations (50 ns) assess stability of ligand-target complexes. RMSD >2.0 Å indicates poor binding . Limitations: Predictions may overlook solvent effects or allosteric binding sites. Experimental validation via SPR or ITC is essential .
Q. How to resolve contradictions in reported biological data?
Case Study: Conflicting IC50 values (1.2 µM vs. 8.7 µM) for kinase inhibition in similar compounds. Resolution Strategy:
- Variable Factors: Differences in assay conditions (ATP concentration, pH) or compound purity (HPLC <95% vs. >98%) .
- Validation Steps:
Replicate assays under standardized conditions (10 mM ATP, pH 7.4).
Cross-validate with orthogonal methods (e.g., Western blotting for phospho-target analysis) .
Research Design and Data Analysis
Q. What experimental controls are critical for in vitro bioassays?
Methodological Guidelines:
- Positive Controls: Staurosporine (apoptosis) or Imatinib (kinase inhibition).
- Solvent Controls: DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Counter-Screening: Test against non-target cell lines (e.g., HEK293) to exclude off-target effects .
Q. How to prioritize derivatives for preclinical testing?
Decision Matrix:
| Parameter | Threshold | Weight |
|---|---|---|
| IC50 (kinase inhibition) | <1 µM | 40% |
| Selectivity Index | >10 (cancer vs. normal) | 30% |
| Solubility (PBS) | >50 µM | 20% |
| Metabolic Stability | t1/2 >30 min (microsomes) | 10% |
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Key Variables:
- Catalyst Purity: Commercial Pd/C batches may contain trace metals, altering coupling efficiency .
- Workup Methods: Column chromatography (silica grade) vs. recrystallization (solvent polarity) affects recovery . Recommendation: Report detailed reaction parameters (e.g., solvent lot numbers, catalyst sources) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
